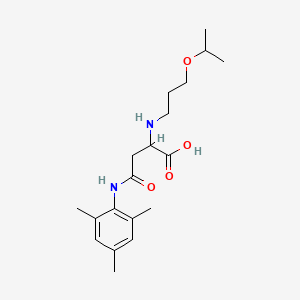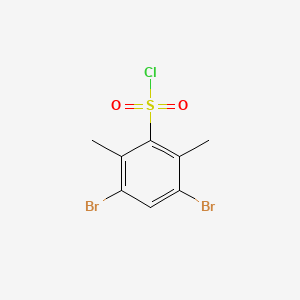
2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H30N2O4 and its molecular weight is 350.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallization Behavior Studies
4-(1-(2-(3-Methoxyphenethyl)phenoxy)-3-(dimethylamino)propan-2-yloxy)-4-oxobutanoic acid, a compound structurally related to 2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid, has been studied for its polymorphic crystallization behavior. This research, conducted by Nakata et al. (2009), explored the crystallization from aqueous solutions, focusing on the seeding effect and polymorphic compositions, which is crucial in understanding the physical properties and stability of pharmaceutical compounds (Nakata et al., 2009).
Catalytic Synthesis Processes
The compound has relevance in catalytic synthesis processes. Kiyani and Ghorbani (2015) demonstrated a boric acid-catalyzed multi-component reaction for efficient synthesis of 4H-isoxazol-5-ones, involving reactions with ethyl 3-oxobutanoate, a compound similar in structure to this compound. This method is valued for its efficiency, simplicity, and green chemistry principles (Kiyani & Ghorbani, 2015).
Fluorescent Probes for Alzheimer’s Disease
In the field of neuroscience, a structurally similar compound, 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid, was synthesized as a fluorescent probe for β-amyloids. Fa et al. (2015) highlighted its application in diagnosing Alzheimer’s disease, demonstrating high binding affinities towards Aβ(1–40) aggregates, making it a potent tool for molecular diagnosis (Fa et al., 2015).
Enzyme-Linked Immunosorbent Assay (ELISA)
In analytical chemistry, derivatives of 4-oxobutanoic acid have been used in developing sensitive ELISAs. Zhang et al. (2008) synthesized fenthion haptens, structurally related to the queried compound, for the analysis of fenthion in fruit samples. This advancement in ELISA methodology provides a convenient tool for monitoring pesticide residues in agricultural samples (Zhang et al., 2008).
Synthesis of Natural Product Analogues
Coldham et al. (2011) researched the synthesis of the core ring system of yuzurimine-type natural products using a process that starts with the addition of hydroxylamine to substituted 4-chlorobutanals, a reaction pertinent to compounds like this compound. This work contributes to the synthesis of complex natural products and the understanding of their biological activities (Coldham et al., 2011).
Properties
IUPAC Name |
4-oxo-2-(3-propan-2-yloxypropylamino)-4-(2,4,6-trimethylanilino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-12(2)25-8-6-7-20-16(19(23)24)11-17(22)21-18-14(4)9-13(3)10-15(18)5/h9-10,12,16,20H,6-8,11H2,1-5H3,(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJILZGXFKLDJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(C(=O)O)NCCCOC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide](/img/structure/B2404555.png)



![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate](/img/structure/B2404561.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide](/img/structure/B2404562.png)
![3-(4-methoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2404563.png)




![(N2Z,N6E)-N2,N6-bis(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarboxamide](/img/structure/B2404573.png)

![1-(4-Fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2404578.png)
